molecular formula C10H9BrO3 B12308826 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

Cat. No.: B12308826
M. Wt: 257.08 g/mol
InChI Key: HHVVXSRNKZLKOH-UHFFFAOYSA-N
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Description

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination at the desired position . The subsequent step involves the reaction of the brominated intermediate with acetic acid under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process . Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the benzofuran ring play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid is unique due to the presence of both the bromine atom and the acetic acid group, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications .

Properties

Molecular Formula

C10H9BrO3

Molecular Weight

257.08 g/mol

IUPAC Name

2-(5-bromo-2,3-dihydro-1-benzofuran-7-yl)acetic acid

InChI

InChI=1S/C10H9BrO3/c11-8-3-6-1-2-14-10(6)7(4-8)5-9(12)13/h3-4H,1-2,5H2,(H,12,13)

InChI Key

HHVVXSRNKZLKOH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2CC(=O)O)Br

Origin of Product

United States

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